9-cis-Retinoic Acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
All-trans Retinoic Acid-d5 is a deuterated form of all-trans retinoic acid, a metabolite of vitamin A. It is primarily used as an internal standard for the quantification of all-trans retinoic acid in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The compound is known for its high purity and stability, making it a valuable tool in biochemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of all-trans Retinoic Acid-d5 involves the incorporation of deuterium atoms into the all-trans retinoic acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of all-trans retinoic acid using deuterium gas in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of all-trans Retinoic Acid-d5 typically involves large-scale synthesis using deuterated starting materials. The process includes multiple steps of purification to ensure the high purity of the final product. The compound is then formulated into a solid form for ease of handling and storage .
Chemical Reactions Analysis
Types of Reactions
All-trans Retinoic Acid-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: It can be reduced to form less oxidized derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of all-trans Retinoic Acid-d5 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of all-trans Retinoic Acid-d5 depend on the type of reaction. For example, oxidation can lead to the formation of various oxidized metabolites, while reduction can yield less oxidized derivatives .
Scientific Research Applications
All-trans Retinoic Acid-d5 has a wide range of scientific research applications, including:
Mechanism of Action
All-trans Retinoic Acid-d5 exerts its effects by binding to retinoic acid receptors (RARs), which are nuclear receptors involved in gene transcription. Upon binding, the compound induces conformational changes in the receptor, leading to the activation or repression of target genes. This process regulates various cellular functions, including differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
All-trans Retinoic Acid: The non-deuterated form, widely used in similar applications.
13-cis Retinoic Acid: Another isomer of retinoic acid with different pharmacological properties.
9-cis Retinoic Acid: An isomer that also binds to retinoic acid receptors but with different affinities.
Uniqueness
All-trans Retinoic Acid-d5 is unique due to the presence of deuterium atoms, which enhance its stability and make it an ideal internal standard for analytical applications. This isotopic labeling allows for more accurate quantification and analysis compared to non-deuterated forms .
Properties
Molecular Formula |
C20H28O2 |
---|---|
Molecular Weight |
305.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+/i3D3,10D2 |
InChI Key |
SHGAZHPCJJPHSC-GOWYKSNKSA-N |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)(C)C)[2H] |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.